Methyl 2-chloro-3-fluoro-6-methylisonicotinate
Description
Methyl 2-chloro-3-fluoro-6-methylisonicotinate is a substituted pyridine derivative with the molecular formula C₈H₇ClFNO₂. It features a methyl ester group at the 4-position, a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its halogenated structure, which enhances reactivity in cross-coupling reactions and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
methyl 2-chloro-3-fluoro-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4-3-5(8(12)13-2)6(10)7(9)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYMZJPIWRUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-fluoro-6-methylisonicotinate typically involves the esterification of 2-chloro-3-fluoro-6-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-fluoro-6-methylisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-chloro-3-fluoro-6-methylisonicotinic acid.
Reduction: Formation of 2-chloro-3-fluoro-6-methylisonicotinamide.
Scientific Research Applications
Methyl 2-chloro-3-fluoro-6-methylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-fluoro-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing functional groups (methyl esters, halogens) or structural motifs (substituted pyridines/benzoates). Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Substituent Analysis
Table 1: Substituent Comparison of Methyl 2-chloro-3-fluoro-6-methylisonicotinate and Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data

Key Observations :
- Solubility : The fluorine atom improves solubility in polar aprotic solvents compared to brominated analogs, which favor halogenated solvents .
- Spectral Trends : Methyl ester carbonyl stretches (FTIR) align with analogs (~1700–1720 cm⁻¹), but fluorine’s electronegativity downshifts the target compound’s C=O stretch slightly .
Research Findings and Limitations
- Reactivity : Fluorine’s strong electron-withdrawing nature enhances the target compound’s electrophilicity, favoring Suzuki-Miyaura couplings over Stille reactions (common in chlorinated/brominated analogs).
- For instance, references PubChem data but requires JavaScript access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

